(2-(Diphenylmethoxy)ethyl)triethylammonium bromide
Overview
Description
(2-(Diphenylmethoxy)ethyl)triethylammonium bromide is a quaternary ammonium compound with the molecular formula C20H28BrNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diphenylmethoxy group attached to an ethyl chain, further bonded to a triethylammonium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diphenylmethoxy)ethyl)triethylammonium bromide typically involves the reaction of diphenylmethanol with ethyl bromide to form (2-(Diphenylmethoxy)ethyl) bromide. This intermediate is then reacted with triethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(Diphenylmethoxy)ethyl)triethylammonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Major Products Formed
Nucleophilic Substitution: The major products include substituted quaternary ammonium salts.
Oxidation and Reduction: The products depend on the specific reagents used but can include oxidized or reduced forms of the original compound.
Elimination Reactions: The primary products are alkenes formed by the removal of a bromide ion and a hydrogen atom.
Scientific Research Applications
(2-(Diphenylmethoxy)ethyl)triethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion channels and membrane transport due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of (2-(Diphenylmethoxy)ethyl)triethylammonium bromide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It can also block ion channels, affecting the transport of ions across the membrane and altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2-(Diphenylmethoxy)ethyl)diethylmethylammonium iodide: This compound has a similar structure but with an iodide ion instead of a bromide ion.
(2-(Diphenylmethoxy)ethyl)trimethylammonium chloride: Similar structure with a chloride ion.
(2-(Diphenylmethoxy)ethyl)dimethylbenzylammonium bromide: This compound has a benzyl group instead of an ethyl group.
Uniqueness
(2-(Diphenylmethoxy)ethyl)triethylammonium bromide is unique due to its specific combination of a diphenylmethoxy group and a triethylammonium group, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties make it particularly valuable in various applications.
Properties
IUPAC Name |
2-benzhydryloxyethyl(triethyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO.BrH/c1-4-22(5-2,6-3)17-18-23-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,21H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNCWFBXVFPPIR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907748 | |
Record name | 2-(Diphenylmethoxy)-N,N,N-triethylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102571-29-9 | |
Record name | Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102571299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Diphenylmethoxy)-N,N,N-triethylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.